molecular formula C22H23O11+ B1200960 Peonidin-3-glucoside CAS No. 68795-37-9

Peonidin-3-glucoside

Cat. No.: B1200960
CAS No.: 68795-37-9
M. Wt: 463.4 g/mol
InChI Key: ZZWPMFROUHHAKY-OUUKCGNVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Peonidin 3-O-glucoside, also known as oxycoccicyanin, belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Peonidin 3-O-glucoside is considered to be a practically insoluble (in water) and relatively neutral molecule. Peonidin 3-O-glucoside has been detected in multiple biofluids, such as urine and blood. Peonidin 3-O-glucoside exists in all eukaryotes, ranging from yeast to humans. Peonidin 3-O-glucoside can be biosynthesized from peonidin. Outside of the human body, peonidin 3-O-glucoside can be found in a number of food items such as lima bean, gooseberry, grape wine, and alcoholic beverages. This makes peonidin 3-O-glucoside a potential biomarker for the consumption of these food products.
Peonidin 3-O-beta-D-glucoside is an anthocyanin cation that is the 3-O-beta-D-glucoside of peonidin (methylcyanidin). It has a role as an antioxidant and a plant metabolite. It is an anthocyanin cation, a beta-D-glucoside and a monosaccharide derivative. It derives from a peonidin. It is a conjugate acid of a peonidin 3-O-beta-D-glucoside betaine.

Properties

CAS No.

68795-37-9

Molecular Formula

C22H23O11+

Molecular Weight

463.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26)/p+1/t17-,18-,19+,20-,22-/m1/s1

InChI Key

ZZWPMFROUHHAKY-OUUKCGNVSA-O

SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

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